molecular formula C9H14O B106697 (3Z,6Z)-ノナ-3,6-ジエナール CAS No. 21944-83-2

(3Z,6Z)-ノナ-3,6-ジエナール

カタログ番号: B106697
CAS番号: 21944-83-2
分子量: 138.21 g/mol
InChIキー: FIDBXHOCOXRPRO-CWWKMNTPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,6-Nonadienal is a polyunsaturated fatty aldehyde.
(3Z, 6Z)-3, 6-Nonadienal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (3Z, 6Z)-3, 6-Nonadienal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (3Z, 6Z)-3, 6-nonadienal is primarily located in the membrane (predicted from logP) (3Z, 6Z)-3, 6-Nonadienal is a fat and soap tasting compound that can be found in green vegetables. This makes (3Z, 6Z)-3, 6-nonadienal a potential biomarker for the consumption of this food product.

科学的研究の応用

Chemical Properties and Structure

3,6-Nonadienal, also known as (3Z,6Z)-3,6-nonadienal, is characterized by its unique structure that contributes to its sensory properties. It is classified as a medium-chain aldehyde with a carbon chain length of nine. The compound is primarily found in green vegetables and has a notable aroma profile reminiscent of "green" and "melon" notes.

Food Science Applications

Flavor and Aroma Enhancement

3,6-Nonadienal plays a significant role in the flavor profiles of various foods. It is particularly noted for its contribution to the aroma of fresh-cut fruits and vegetables, such as watermelon and cucumbers. Understanding its formation can help food scientists control flavor development during processing and storage.

Case Study: Watermelon Juice

Research has identified 3,6-Nonadienal as one of the key volatile compounds in watermelon juice. It contributes to the characteristic aroma and flavor of the juice, which is predominantly composed of aldehydes and alcohols. Quantitative analysis shows that the concentration of 3,6-Nonadienal varies significantly among different cultivars of watermelon, influencing consumer preference .

CompoundConcentration (mg/L)Source
3,6-Nonadienal0.79Fresh-cut watermelon
(E)-2-Nonenal27Fatty, green, melon

Agricultural Applications

Insect Behavior Modification

One of the notable applications of 3,6-Nonadienal is in pest management. Research indicates that this compound can alter insect behavior by affecting their foraging efficiency and oviposition rates. Specifically, it interacts with pheromone receptors in moths, attracting male moths to females for mating purposes . This property can be harnessed in developing eco-friendly pest control strategies.

Case Study: Moth Attraction

A study demonstrated that 3,6-Nonadienal acts on the pheromone receptor HarmOR11 in Helicoverpa armigera, leading to increased mating success among males exposed to this compound. This finding suggests potential uses in integrated pest management systems where pheromone traps could be enhanced with this compound to improve capture rates.

Biochemical Applications

Role in Metabolism and Disease

In biochemistry, 3,6-Nonadienal has been identified as a significant metabolite in serum samples from patients undergoing chemoradiotherapy for locally advanced rectal cancer. Its presence may serve as a biomarker for metabolic changes associated with treatment responses .

Case Study: Cancer Research

The identification of 3,6-Nonadienal in cancer patients highlights its potential role in monitoring disease progression or treatment efficacy. Further research could elucidate its mechanisms of action within metabolic pathways related to cancer treatment .

Fragrance Industry Applications

Perfume and Cosmetic Formulations

Given its pleasant aroma profile, 3,6-Nonadienal holds promise in the fragrance industry. It could be incorporated into perfumes and cosmetics to impart desirable "green," "melon," or "cucumber" notes. This application capitalizes on consumer preferences for natural scents derived from plant-based compounds .

生化学分析

Biochemical Properties

(3Z,6Z)-Nona-3,6-dienal plays a significant role in biochemical reactions, particularly in the biosynthesis of pheromones in insects . It interacts with enzymes involved in the elongation of fatty acids, such as linolenic acid . The nature of these interactions involves the transformation of the elongated acids into corresponding aldehydes, followed by decarbonylation to form trienes .

Cellular Effects

It has been identified as a key metabolite in serum samples from patients undergoing neoadjuvant chemoradiotherapy for locally advanced rectal cancer . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (3Z,6Z)-Nona-3,6-dienal is largely associated with its role in the biosynthesis of pheromones. It is involved in the transformation of elongated fatty acids into corresponding aldehydes, followed by decarbonylation to form trienes . This process involves binding interactions with enzymes, changes in gene expression, and potentially enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Its stability, degradation, and long-term effects on cellular function could be inferred from its role in the biosynthesis of pheromones and its presence in serum metabolite profiles .

Metabolic Pathways

(3Z,6Z)-Nona-3,6-dienal is involved in the metabolic pathways related to the biosynthesis of pheromones in insects . It interacts with enzymes involved in the elongation of fatty acids, such as linolenic acid .

Transport and Distribution

In the context of pheromone biosynthesis, it is transported from the abdominal cuticle to the pheromone gland in insects .

Subcellular Localization

Given its role in the biosynthesis of pheromones, it is likely to be localized in the cells associated with the abdominal epidermis in insects .

生物活性

3,6-Nonadienal, a polyunsaturated aldehyde, is primarily recognized for its role in the aroma profile of various fruits, particularly cucumbers. Its chemical structure contributes to its unique sensory properties and potential biological activities. This article delves into the biological activity of 3,6-nonadienal, focusing on its sensory attributes, antimicrobial properties, and implications in plant-insect interactions.

3,6-Nonadienal is characterized by its long carbon chain and two double bonds, which influence its reactivity and interactions with biological systems. It is often found in the form of (E,Z)-2,6-nonadienal in cucumbers, contributing significantly to their flavor and aroma.

Sensory Attributes

3,6-Nonadienal is a key volatile compound responsible for the characteristic cucumber flavor. Studies have shown that it is one of the most abundant aldehydes in cucumber fruits, with concentrations ranging from 1.261 to 12.348 μg/g fresh weight (FW) depending on the cultivar and environmental conditions . Its pleasant aroma makes it an attractive compound for food flavoring and fragrance industries.

Antimicrobial Properties

Research has indicated that 3,6-nonadienal exhibits notable antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : In studies assessing the antibacterial effects of cucumber extracts containing 3,6-nonadienal, significant inhibition was observed against common bacterial strains. The compound's efficacy was particularly pronounced against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
  • Antifungal Activity : Similarly, antifungal properties have been reported, with 3,6-nonadienal showing potential against fungal pathogens that affect food products .

Plant-Insect Interactions

The role of 3,6-nonadienal extends beyond human applications; it also plays a crucial role in plant defense mechanisms. The compound is involved in signaling pathways that deter herbivorous insects. Research indicates that the presence of 3,6-nonadienal can alter insect behavior by affecting their foraging efficiency and oviposition rates . This suggests a dual role where it not only contributes to flavor but also enhances plant resilience against pests.

Cucumber Aroma Profiling

A comprehensive study on cucumber aroma profiling highlighted the correlation between 3,6-nonadienal levels and specific genetic markers associated with flavor traits. The study utilized quantitative trait locus (QTL) mapping to identify genetic variations linked to higher concentrations of this compound in cucumber cultivars . The findings provide insights into breeding strategies aimed at enhancing flavor profiles through molecular techniques.

Sensory Evaluation in Food Products

In sensory evaluations of refrigerated pickles containing varying levels of 3,6-nonadienal, consumer preference was strongly associated with higher concentrations of this compound. Panelists consistently rated products with elevated levels of 3,6-nonadienal as more appealing due to their enhanced cucumber flavor .

Research Findings Summary Table

Study Focus Findings
Cucumber AromaIdentified high variability in (E,Z)-2,6-nonadienal concentrations across cultivars (1.261 - 12.348 μg/g FW).
Antimicrobial ActivityDemonstrated significant antibacterial effects against Staphylococcus aureus.
Genetic MappingCorrelated genetic markers with increased levels of 3,6-nonadienal in cucumber breeding lines.
Sensory EvaluationHigher levels of 3,6-nonadienal correlated with positive consumer preferences in pickles.

特性

IUPAC Name

(3Z,6Z)-nona-3,6-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDBXHOCOXRPRO-CWWKMNTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904489
Record name (3Z,6Z)-Nona-3,6-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21944-83-2
Record name (Z,Z)-3,6-Nonadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21944-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3Z,6Z)-Nona-3,6-dienal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3Z,6Z)-nona-3,6-dienal
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Record name (3Z,6Z)-3,6-Nonadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031152
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of (Z,Z)-3,6-Nonadienal?

A: (Z,Z)-3,6-Nonadienal is found naturally in various plants and seafood. It contributes to the characteristic aroma of fresh-cut watermelon, cantaloupe, and cucumber. [, , ] In seafood like salmon and cod, its formation can be linked to lipid peroxidation during storage, sometimes leading to undesirable "fishy" off-flavors. [] Interestingly, oyster leaf (Mertensia maritima) also contains this compound, contributing to its oyster-like aroma. []

Q2: What role does (Z,Z)-3,6-Nonadienal play in plant biology?

A: (Z,Z)-3,6-Nonadienal is a type of green leaf volatile (GLV), a group of compounds emitted by plants in response to stress or damage. [, , ] These GLVs can act as signaling molecules, potentially alerting other plants to danger or attracting beneficial insects. [, , ] In cucumbers, specific enzymes called (3Z):(2E)-hexenal isomerases are responsible for converting related compounds to (Z,Z)-3,6-Nonadienal, influencing the overall volatile profile of the fruit. [, , ]

Q3: How do researchers identify and quantify (Z,Z)-3,6-Nonadienal in food and other matrices?

A: Researchers employ various techniques like gas chromatography-mass spectrometry (GC-MS), gas chromatography-olfactometry (GC-O), and aroma extract dilution analysis (AEDA) to identify and quantify (Z,Z)-3,6-Nonadienal. [, , , , , ] These methods help determine its presence and concentration, providing valuable information about its contribution to flavor and aroma profiles.

Q4: Are there any structural analogs of (Z,Z)-3,6-Nonadienal with similar sensory properties?

A: Research suggests that structural analogs of (Z,Z)-3,6-Nonadienal, particularly those with cis,cis-3,6-nonadiene, cis-3-nonene, and cis-6-nonene backbone structures, can exhibit similar "green" and "melon" aroma characteristics. [] These findings highlight the relationship between molecular structure and odor perception.

Q5: What is the significance of understanding (Z,Z)-3,6-Nonadienal in food science?

A: Understanding the formation, sensory properties, and potential impact of (Z,Z)-3,6-Nonadienal is crucial for food scientists. [, ] This knowledge allows for the development of strategies to control its formation during food processing and storage, ensuring desirable flavor profiles and preventing the development of off-flavors.

Q6: Are there potential applications for (Z,Z)-3,6-Nonadienal in the fragrance industry?

A: Given its potent and pleasant aroma profile, (Z,Z)-3,6-Nonadienal holds potential applications in the fragrance industry. [] It could be incorporated into perfumes, cosmetics, or other scented products to impart "green," "melon," or "cucumber" notes.

Q7: How does aviation mutagenesis affect the (Z,Z)-3,6-Nonadienal content in tea?

A: Interestingly, aviation mutagenesis, a breeding technique, can increase the (Z,Z)-3,6-Nonadienal content in tea leaves. [] This change contributes to enhanced "fruity," "green," "spicy," and "woody" odor characteristics in the final tea product, demonstrating the potential of this breeding method for improving tea quality. []

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